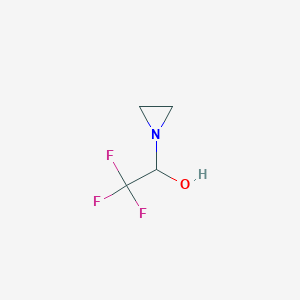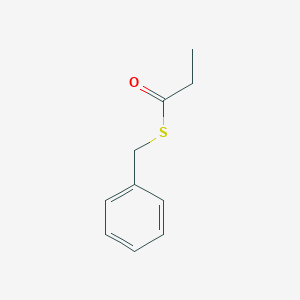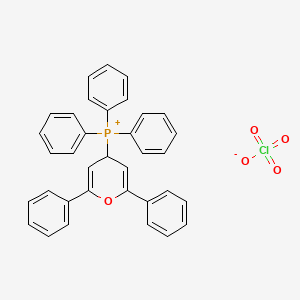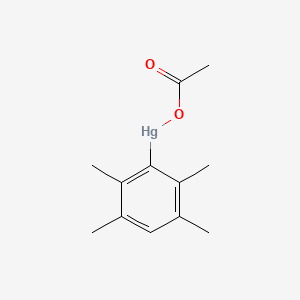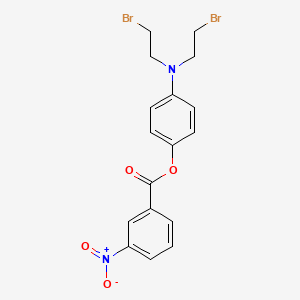
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with bis(2-bromoethyl)amino and m-nitrobenzoate groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate typically involves multi-step organic reactions. The initial step often includes the nitration of benzoic acid to form m-nitrobenzoic acid. This is followed by the esterification of m-nitrobenzoic acid with p-aminophenol to form p-(m-nitrobenzoate)aminophenol. The final step involves the bromination of the amino group using 2-bromoethyl bromide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of azido or thioether derivatives.
科学的研究の応用
Chemistry
In chemistry, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is used as a precursor for synthesizing various derivatives
Biology
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the bis(2-bromoethyl)amino group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-nitrobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
Uniqueness
Compared to similar compounds, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is unique due to the presence of both nitro and bis(2-bromoethyl)amino groups
特性
CAS番号 |
22953-43-1 |
|---|---|
分子式 |
C17H16Br2N2O4 |
分子量 |
472.1 g/mol |
IUPAC名 |
[4-[bis(2-bromoethyl)amino]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C17H16Br2N2O4/c18-8-10-20(11-9-19)14-4-6-16(7-5-14)25-17(22)13-2-1-3-15(12-13)21(23)24/h1-7,12H,8-11H2 |
InChIキー |
RDBVETSHLDWOJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)

